
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the indene ring, and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The amine group (-NH₂) and indene backbone undergo oxidation under controlled conditions:
Reaction Type | Reagents/Conditions | Product | Key Observations | Source |
---|---|---|---|---|
Amine Oxidation | KMnO₄ in acidic medium | Nitroso or nitro derivatives | Selective oxidation at the amine without ring cleavage. | |
Ring Oxidation | Ozone (O₃) followed by reductive workup | Ketone formation | Chlorine substituents stabilize intermediates. |
Mechanistic Insight : Oxidation of the amine group typically proceeds via radical intermediates, while ring oxidation involves dihydroxylation followed by ketonization.
Reduction Reactions
Hydrogenation and catalytic reduction modify the amine or halide groups:
Note : Catalytic hydrogenation preserves the bicyclic structure but may reduce substituent halogens depending on catalyst choice .
Substitution Reactions
The chlorine atoms and amine group participate in nucleophilic and electrophilic substitutions:
Chlorine Displacement
Amine Functionalization
Cycloaddition and Ring-Opening
The strained indene ring enables unique reactivity:
Comparative Reactivity with Analogues
The 6,7-dichloro substitution pattern confers distinct reactivity vs. mono-halogenated or non-halogenated indenamines:
Key Trend : Chlorine substituents increase oxidative stability but reduce amine basicity due to electron withdrawal .
Scientific Research Applications
Organic Chemistry
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine serves as an intermediate in the synthesis of various organic compounds. Its unique chlorinated structure allows for further functionalization, making it valuable in the development of new materials and chemicals.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacterial and fungal strains. This property is under investigation for its potential use in pharmaceutical applications targeting infections.
- Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. For instance, some derivatives have shown significant effects in animal models of inflammation, indicating potential therapeutic applications.
Medicinal Chemistry
The compound is being explored for its potential role in drug development. Its structural characteristics may allow it to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. Ongoing research aims to elucidate these interactions and develop novel therapeutic agents based on this compound.
Case Studies
Several case studies have highlighted the pharmacological profiles of derivatives based on 6,7-Dichloro-2,3-dihydro-1H-indene:
Study on Antimicrobial Activity: A series of tests demonstrated that this compound effectively inhibits the growth of various microbial strains. This suggests its potential role as an antimicrobial agent in drug development.
Investigation of Anti-inflammatory Derivatives: Research synthesized several derivatives to assess their anti-inflammatory properties. Some derivatives exhibited significant analgesic effects while maintaining lower toxicity compared to existing treatments.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-dihydro-1H-inden-1-amine
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
- 6,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Uniqueness
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as higher potency in medicinal chemistry or better performance in materials science .
Biological Activity
6,7-Dichloro-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in therapeutic contexts based on diverse research findings.
- Molecular Formula : C9H8Cl2N
- Molecular Weight : 201.07 g/mol
- CAS Number : 68755-30-6
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can modulate the activity of enzymes or receptors, influencing numerous biological pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), impacting physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results suggest that the compound has potential applications in developing antimicrobial agents against resistant strains .
Antidiabetic Potential
The compound has been explored for its role in managing metabolic diseases such as diabetes. It acts on the GPR40 receptor, which is implicated in insulin secretion and glucose metabolism:
- Mechanism : By activating GPR40, it enhances insulin release from pancreatic β-cells, thereby improving glycemic control.
Research indicates that compounds similar to this compound have shown efficacy in reducing insulin resistance and improving metabolic profiles in animal models of type 2 diabetes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against multiple bacterial strains. The results demonstrated that certain modifications to the chemical structure significantly enhanced antibacterial activity.
Case Study 2: Metabolic Disease Management
In a murine model of type 2 diabetes, administration of the compound led to significant improvements in blood glucose levels and insulin sensitivity. This study highlights its potential as a therapeutic agent for metabolic disorders .
Q & A
Q. Basic: What synthetic routes are effective for 6,7-Dichloro-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via asymmetric hydrogenation of cyclic ketoxime precursors using chiral phosphine ligands. Catalyst loading (≥10 mol%) and solvent selection (e.g., methanol or THF) critically influence enantiomeric excess (ee). For example, hydrogenation of 6-chloro-substituted indanone derivatives achieved 74% yield under controlled pressure (5–10 bar H₂) and ambient temperature, with purity confirmed by TLC and recrystallization . Optimization requires systematic variation of catalyst (e.g., Ru-BINAP complexes), solvent polarity, and reaction time to balance yield and stereoselectivity.
Q. Basic: How is enantiomeric purity determined for this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard, using hexane/isopropanol mobile phases to resolve enantiomers. Polarimetry can supplement HPLC by measuring optical rotation (e.g., [α]D²⁵ values), while X-ray crystallography (via SHELXL refinement) provides definitive stereochemical confirmation . For hydrochloride salts, elemental analysis (C, H, N, Cl) and melting point consistency further validate purity .
Q. Advanced: How can NMR data contradictions in diastereomeric intermediates be resolved?
Discrepancies in NMR signals (e.g., coupling constants or chemical shifts) often arise from dynamic rotational barriers or solvent effects. Strategies include:
- Variable-temperature NMR to probe conformational equilibria.
- COSY and NOESY to assign spatial proximities in ambiguous peaks.
- Crystallographic validation (SHELX-refined structures) to anchor stereochemical assignments .
For example, diastereomers of 6-chloro derivatives showed distinct NOE correlations between NH₂ and aromatic protons, resolving configurational ambiguities .
Q. Advanced: How do substituents (e.g., Cl, F, Br) influence reactivity in asymmetric hydrogenation?
Electron-withdrawing groups (e.g., Cl at C6/C7) enhance oxime substrate electrophilicity, improving hydrogenation rates but potentially reducing ee due to steric hindrance. Bromo derivatives require lower catalyst loadings (5 mol%) but exhibit slower kinetics, while fluoro substituents increase solubility in polar solvents, aiding purification . Computational docking studies (e.g., DFT) can predict ligand-substrate interactions, guiding rational design of chiral catalysts .
Q. Basic: What are best practices for characterizing hydrochloride salts of this compound?
- X-ray diffraction : Resolve protonation sites and counterion placement (e.g., Cl⁻ position in the crystal lattice) .
- Thermogravimetric analysis (TGA) : Confirm dehydration steps and salt stability.
- Elemental analysis : Match experimental C/H/N/Cl ratios to theoretical values (e.g., C₉H₁₁Cl₂N requires C 52.44%, H 5.38%, N 6.80%, Cl 34.38%) .
- IR spectroscopy : Identify NH⁺ stretching vibrations (~2500–3000 cm⁻¹) characteristic of amine hydrochlorides .
Q. Advanced: Can computational methods predict catalytic efficiency in synthesis?
Yes. Density Functional Theory (DFT) simulations model transition states in asymmetric hydrogenation, identifying ligand-substrate π-π interactions and steric clashes. For example, (1R,2R)-diphenylphosphino-indenylamine ligands showed higher predicted enantioselectivity (ΔΔG‡ > 2 kcal/mol) for 6,7-dichloro derivatives, correlating with experimental ee values >90% . Molecular dynamics (MD) further optimize solvent effects on catalyst turnover.
Q. Methodological Tables
Properties
CAS No. |
67120-41-6 |
---|---|
Molecular Formula |
C9H9Cl2N |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
6,7-dichloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
InChI Key |
BHSDIKUJHAGYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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